benzyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate
Description
Benzyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate (CAS: 136055-89-5, molecular formula: C₁₆H₁₆N₄O₄, molecular weight: 328.33 g/mol) is a purine-2,6-dione derivative structurally related to theophylline, a xanthine alkaloid used in respiratory therapies . The esterification of theophylline-7-acetic acid (acefylline, C₉H₉N₄O₄, CAS: 652-37-9) with benzyl alcohol likely improves membrane permeability or metabolic stability compared to the parent acid .
Properties
IUPAC Name |
benzyl 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-18-14-13(15(22)19(2)16(18)23)20(10-17-14)8-12(21)24-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLNZKUKVYHXGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate typically involves the reaction of 1,3-dimethylxanthine with benzyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the xanthine derivative attacks the electrophilic carbon of the benzyl bromoacetate, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted purine derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C16H17N5O3
- Molecular Weight : 327.34 g/mol
- CAS Number : 332117-36-9
The structural formula indicates that it is a purine derivative, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have shown that benzyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate exhibits potent antimicrobial properties. For instance:
- A synthesized compound demonstrated significant antibacterial activity against Escherichia coli and antifungal activity against Candida albicans and Aspergillus flavus. The minimum inhibitory concentration (MIC) values were notably low, indicating strong efficacy compared to standard antibiotics .
| Microorganism | MIC (µg/mL) | Comparison with Standard |
|---|---|---|
| Escherichia coli | 1.8 | Fluconazole |
| Candida albicans | 0.82 | Bacimethrin |
| Aspergillus flavus | 1.2 | Primsol |
Anticancer Potential
Another application of this compound is in cancer therapy. Research has indicated that derivatives of purine compounds can inhibit tumor growth by targeting specific cellular pathways. The synthesis of this compound has been linked to promising anticancer activities through molecular docking studies that suggest interactions with cancer-related enzymes .
Adenosine Receptor Modulation
This compound has been studied for its role as an adenosine receptor antagonist. This property is significant because adenosine receptors are involved in various physiological processes and are potential targets for treating conditions like asthma and cardiovascular diseases .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves the reaction of 5,6-diaminouracils with various acetic acid derivatives under controlled conditions to yield the desired purine structure. Understanding the structure–activity relationship (SAR) helps in optimizing the efficacy of the compound for specific biological targets .
Case Study 1: Antifungal Efficacy
In a comparative study involving several synthesized purine derivatives:
- Compounds were screened for their antifungal activity.
- The compound exhibited superior results against Candida albicans, with an IC50 value significantly lower than that of traditional antifungal agents.
Case Study 2: Anticancer Activity
A series of benzyl-substituted purines were evaluated for their anticancer properties:
- The compound showed inhibition of cell proliferation in various cancer cell lines.
- Molecular docking simulations indicated strong binding affinity to target proteins involved in cancer cell signaling pathways.
Mechanism of Action
The mechanism of action of benzyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Modifications
Purine-2,6-dione derivatives share the xanthine scaffold but differ in substituents at positions 7, 8, and N1/N3. Key comparisons include:
Key Observations :
- Ester vs. Amide Functionalization : The benzyl ester group in the target compound contrasts with amide-containing analogs like HC-030031 and Compound 867. Amides generally exhibit higher metabolic stability but reduced solubility compared to esters .
- 8-Position Substitution : Derivatives with 8-methoxy (Compound 869) or 8-propyl () groups show enhanced PDE inhibition or synthetic versatility, respectively .
Biological Activity
Benzyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate, also known by its CAS number 136055-89-5, is a purine derivative with notable biological activities. This article provides a comprehensive overview of its biological properties, including its potential therapeutic applications and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H16N4O4
- Molecular Weight : 328.32 g/mol
- IUPAC Name : this compound
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound. Research has shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Study Findings : A study assessed the anticancer activity of related purine derivatives against breast cancer (MCF-7) and melanoma (A375) cell lines. The results indicated that certain derivatives had IC50 values lower than standard chemotherapeutics like methotrexate (MTX), suggesting stronger efficacy in inhibiting cancer cell growth .
| Compound | Cancer Cell Line | IC50 Value |
|---|---|---|
| MTX | A375 | 418 ± 2 |
| MTX | MCF-7 | 343 ± 3.6 |
| Benzyl Derivative | A375 | < 323 |
| Benzyl Derivative | MCF-7 | < 175 |
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to bind effectively to enzymes such as BRAF kinase and dihydrofolate reductase (hDHFR), which are critical in cancer cell proliferation .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
Research has also indicated that benzyl derivatives can exhibit antimicrobial properties. For example:
- Study Overview : Compounds with structural similarities have demonstrated activity against various bacterial strains. The ability to inhibit bacterial growth suggests potential applications in treating infections .
Toxicity and Safety Profile
The safety profile of this compound is crucial for its therapeutic use. Preliminary toxicity assessments indicate that:
- Cell Line Testing : In vitro studies using normal human cell lines such as HEK293 revealed acceptable toxicity levels compared to the potent anticancer effects observed .
- Predictive Models : Computational models predict a low likelihood of significant toxicity based on structural alerts for adverse effects .
Q & A
Q. How can crystallographic data inform rational drug design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
